molecular formula C6H8Cl2N2O B13960232 2,2-Dichloro-1-(5-methyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one CAS No. 96632-27-8

2,2-Dichloro-1-(5-methyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B13960232
CAS No.: 96632-27-8
M. Wt: 195.04 g/mol
InChI Key: PHEIVEKFWPQGHD-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(5-methyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is a pyrazoline-based compound characterized by a dihydropyrazole ring fused with a dichloro-substituted ethanone moiety. The compound’s stability and structural versatility arise from the pyrazole ring’s ability to act as a bidentate ligand and the dichloroethanone group’s electrophilic nature .

Properties

CAS No.

96632-27-8

Molecular Formula

C6H8Cl2N2O

Molecular Weight

195.04 g/mol

IUPAC Name

2,2-dichloro-1-(3-methyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C6H8Cl2N2O/c1-4-2-3-9-10(4)6(11)5(7)8/h3-5H,2H2,1H3

InChI Key

PHEIVEKFWPQGHD-UHFFFAOYSA-N

Canonical SMILES

CC1CC=NN1C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrazole, 1-(dichloroacetyl)-4,5-dihydro-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These conditions may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1H-Pyrazole, 1-(dichloroacetyl)-4,5-dihydro-5-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-(dichloroacetyl)-4,5-dihydro-5-methyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include the modulation of signaling cascades and the inhibition of key metabolic processes.

Comparison with Similar Compounds

Structural Comparison

Pyrazoline derivatives with ethanone substituents share a common 4,5-dihydro-1H-pyrazol-1-yl backbone but differ in substituents on the pyrazole ring and ethanone group. Key structural analogs include:

Compound Name Substituents (Pyrazole Ring) Ethanone Substituents Molecular Formula Molecular Weight (g/mol)
2,2-Dichloro-1-(5-methyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one 5-methyl 2,2-dichloro C₆H₆Cl₂N₂O 193.03
2-Chloro-1-[5-(2-furanyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 5-(furan-2-yl), 3-(4-methylphenyl) 2-chloro C₁₆H₁₅ClN₂O₂ 302.76
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one 5-(4-chlorophenyl), 3-phenyl 2-(indol-3-yl) C₂₅H₁₉ClN₄O 442.90
1-(5-(Furan-2-yl)-3-(4-methanesulfonylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one 5-(furan-2-yl), 3-(4-SO₂CH₃ phenyl) None C₁₆H₁₄N₂O₄S 330.36

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, SO₂CH₃) enhance electrophilicity, influencing reactivity and biological activity.
Physical and Spectral Properties
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (δ, ppm)
2-Chloro-1-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)ethan-1-one 145–148 1680 3.53 (dd, H4 pyrazole)
1-(5-(Furan-2-yl)-3-(4-SO₂CH₃ phenyl)pyrazol-1-yl)ethan-1-one 212–213 1666 1.83 (s, CH₃)
2-Chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)pyrazol-1-yl]ethan-1-one Not reported Not reported Not reported

Trends :

  • Higher melting points correlate with polar substituents (e.g., SO₂CH₃ ).
  • Carbonyl stretching frequencies (1666–1680 cm⁻¹) confirm the ethanone group’s presence.

Example :

  • 2,2-Dichloro derivative : Synthesized via acylation of 5-methyl-4,5-dihydro-1H-pyrazole with dichloroacetyl chloride.

Key Findings :

  • Chlorophenyl and indole substituents enhance antibacterial activity due to lipophilicity and membrane disruption .
  • Methanesulfonyl groups may improve solubility but require further biological testing .

Biological Activity

2,2-Dichloro-1-(5-methyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound includes a dichloro group and a pyrazole moiety, which are known to contribute to various biological activities. The molecular formula is C7_7H8_8Cl2_2N2_2O.

Antimicrobial Activity

Research indicates that compounds with pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound possesses moderate antibacterial and antifungal activity.

Cytotoxicity

In addition to antimicrobial effects, studies have assessed the cytotoxicity of the compound against cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)10

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It can disrupt the integrity of microbial membranes, leading to cell death.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in drug development:

Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various pyrazole derivatives for their antimicrobial efficacy. The results indicated that modifications in the pyrazole ring could enhance activity against resistant strains .

Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of pyrazole derivatives, demonstrating that specific substitutions on the pyrazole ring significantly improved cytotoxic effects against breast cancer cell lines .

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